di-tert-Butylsilyl bis(trifluoromethanesulfonate)
Overview
Description
di-tert-Butylsilyl bis(trifluoromethanesulfonate) is a versatile reagent widely used in organic synthesis. It is a colorless to yellow liquid with a boiling point of 73-75°C. This compound is sensitive to moisture and reacts with hydroxylic solvents. It is known for its role in protecting groups for diols and its application in intramolecular cyclizations .
Mechanism of Action
Di-tert-Butylsilyl bis(trifluoromethanesulfonate), also known as Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) or Di-tert-butylbis(trifluoromethanesulfonyloxy)silane, is a chemical compound with a wide range of applications in the field of organic synthesis .
Target of Action
The primary targets of this compound are hydroxylic solvents and polyhydroxy compounds . It is commonly used as a protecting group for diols in oligonucleotide synthesis .
Mode of Action
Di-tert-Butylsilyl bis(trifluoromethanesulfonate) interacts with its targets by reacting with 1,2-, 1,3-, and 1,4-diols under mild conditions to give the corresponding dialkylsilylene derivatives .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of oligonucleotides and N-homoceramides . It also plays a role in the selective α-galactosylation in the synthesis of α-galactosyl ceramides .
Pharmacokinetics
It is known that the compound is sensitive to moisture and reacts rapidly with water and protic solvents .
Result of Action
The result of the compound’s action is the formation of dialkylsilylene derivatives from diols . These derivatives are used in the synthesis of various biochemical compounds, including oligonucleotides and N-homoceramides .
Action Environment
The action of Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is influenced by environmental factors such as the presence of water and protic solvents . The compound is moisture-sensitive and should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is known to react with hydroxylic solvents . It is used as a protecting group reagent for 1,3-diols
Temporal Effects in Laboratory Settings
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is a colorless to yellow or light brown-yellow liquid with a boiling point of 73–75 °C . It is sensitive towards moisture, corrosive, and reacts with hydroxylic solvents .
Preparation Methods
di-tert-Butylsilyl bis(trifluoromethanesulfonate) can be synthesized through the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base. The compound is also commercially available, making it accessible for various applications .
Chemical Reactions Analysis
di-tert-Butylsilyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with diols to form silylene derivatives, which are useful in organic synthesis.
Cyclization Reactions: It promotes intramolecular cyclizations, such as the Boekelheide reaction.
Protection Reactions: It acts as a protecting group for 1,2-, 1,3-, and 1,4-diols, enhancing the yield and stereoselectivity of organic reactions.
Common reagents used in these reactions include triethylamine, dichloromethane, and trifluoromethanesulfonic acid. The major products formed are silylene derivatives and cyclized compounds .
Scientific Research Applications
di-tert-Butylsilyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
di-tert-Butylsilyl bis(trifluoromethanesulfonate) is unique compared to other similar compounds due to its high reactivity and selectivity in protecting diols. Similar compounds include:
Triethylsilyl ether: Used for similar protection reactions but has different removal conditions.
Isopropylidene ketal: Another protecting group with different reactivity and stability.
Tetrabutylammonium fluoride: Used in deprotecting reactions but with different applications.
These compounds differ in their reactivity, stability, and the conditions required for their removal, making di-tert-butylbis(trifluoromethanesulfonyloxy)silane a preferred choice for specific applications.
Properties
IUPAC Name |
[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKPYLEVGCJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6O6S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337994 | |
Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85272-31-7 | |
Record name | Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85272-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-t-butylsilylbis(trifluoromethanesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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